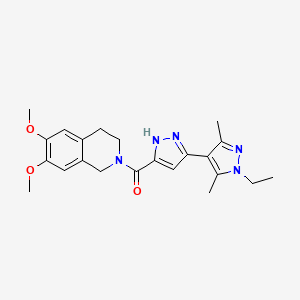
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1'-ethyl-3',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1’-ETHYL-3’,5’-DIMETHYL-1’H,2H-3,4’-BIPYRAZOLE is a complex organic compound that features a tetrahydroisoquinoline core with dimethoxy substitutions and a bipyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1’-ETHYL-3’,5’-DIMETHYL-1’H,2H-3,4’-BIPYRAZOLE typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Dimethoxy Substitution:
Formation of the Bipyrrole Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the Two Moieties: The final step involves coupling the tetrahydroisoquinoline and bipyrrole moieties through a carbonyl linkage, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific receptors or enzymes.
Biochemistry: It can be used as a probe to study biochemical pathways and interactions.
Industry
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its incorporation into polymers can impart unique properties to the resulting materials.
Mechanism of Action
The mechanism of action of 5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1’-ETHYL-3’,5’-DIMETHYL-1’H,2H-3,4’-BIPYRAZOLE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can either activate or inhibit the target’s function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the bipyrrole moiety.
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the methoxy substitutions.
3,4-Dihydroisoquinoline: Lacks the tetrahydroisoquinoline core’s full saturation.
Uniqueness
The uniqueness of 5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1’-ETHYL-3’,5’-DIMETHYL-1’H,2H-3,4’-BIPYRAZOLE lies in its combination of the tetrahydroisoquinoline core with dimethoxy substitutions and the bipyrrole moiety. This structure imparts specific chemical and physical properties that are not found in simpler or less substituted analogs.
Properties
Molecular Formula |
C22H27N5O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C22H27N5O3/c1-6-27-14(3)21(13(2)25-27)17-11-18(24-23-17)22(28)26-8-7-15-9-19(29-4)20(30-5)10-16(15)12-26/h9-11H,6-8,12H2,1-5H3,(H,23,24) |
InChI Key |
SQVXCWHAGBNIOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















